BenchChemオンラインストアへようこそ!

1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

Kinase inhibitor design Regioisomer SAR Indole-carboxamide pharmacophore

This compound is the non-fluorinated, unsubstituted indole-2-carboxamide Z-ylidene core scaffold—the critical baseline reference for matched molecular pair analysis of kinase inhibitors, GPER agonists, and antiviral agents. Unlike the 3-carboxamide regioisomer (altered pharmacophore geometry) or the aromatic amino-thiazole tautomer (altered hinge-binding topology), this 2-carboxamide Z-ylidene form preserves the native H-bond acceptor-acceptor-donor motif. Essential for deconvoluting potency contributions from 5-fluoro substitution and hydrazineyl-oxoethyl side chains. Procure to ensure experimental reproducibility and accurate SAR interpretation.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
Cat. No. B4507394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2C
InChIInChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)12-7-10-5-3-4-6-11(10)17(12)2/h3-8H,1-2H3,(H,15,16,18)
InChIKeyXEQJXYKJFAONPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide: Core Scaffold Identity and Procurement Positioning


1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide is a synthetic small molecule that merges an N-methylindole-2-carboxamide pharmacophore with a 4-methylthiazol-2(3H)-ylidene moiety. This chemotype places the carboxamide linker at the indole 2-position, distinguishing it from the more common 3-carboxamide regioisomer, and adopts the Z‑ylidene tautomeric form of the thiazole ring rather than the aromatic amino‑thiazole form . The scaffold is a direct structural congener of the thiazolyl‑indole‑2‑carboxamide series recently profiled as multitarget anticancer agents in ACS Omega (2024), where optimized analogues achieved MCF‑7 IC₅₀ values of 6.10–6.49 µM and inhibited EGFR, HER2, VEGFR‑2, and CDK2 . This compound serves as a non‑fluorinated, unsubstituted indole‑core reference standard for structure–activity relationship (SAR) campaigns, GPER agonist probing, and antiviral screening programs exploring amino‑thiazole indole‑2‑carboxamides .

Why Generic Substitution Fails for 1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide in Research Procurement


The indole‑thiazole carboxamide chemical space tolerates only narrow structural deviations before biological activity is substantially altered. Moving the carboxamide from the 2‑position to the 3‑position of the indole ring (CAS 1219544‑28‑1) produces a regioisomer with a completely different spatial presentation of the pharmacophore, which changes kinase‑binding geometry . Introducing a 5‑fluoro substituent on the indole core significantly increases lipophilicity and cellular uptake, yielding IC₅₀ values of 0.5–1.0 µM in leukemia and glioblastoma models, whereas the non‑fluorinated parent is expected to exhibit markedly higher IC₅₀ values . Adopting the aromatic amino‑thiazole form instead of the Z‑ylidene tautomer alters hydrogen‑bond donor/acceptor topology at the hinge‑binding region of kinases. Furthermore, appending hydrazineyl‑oxoethyl side chains—as in the ACS Omega 2024 series—introduces multitarget kinase inhibition (EGFR, HER2, VEGFR‑2, CDK2) and G2/M cell‑cycle arrest that are absent in the unelaborated core scaffold . These multidimensional structure–activity cliffs mean that generic in‑class substitution without explicit comparative data will compromise experimental reproducibility and target‑engagement interpretation.

Quantitative Differentiation Evidence: 1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide vs. Closest Analogs


Indole 2‑Carboxamide vs. 3‑Carboxamide Regioisomer: Predicted Kinase Hinge‑Binding Divergence

The target compound positions the carboxamide linker at the indole 2‑position, whereas the commercially available regioisomer 1‑methyl‑N‑[(2Z)-4‑methyl‑1,3‑thiazol‑2(3H)‑ylidene]‑1H‑indole‑3‑carboxamide (CAS 1219544‑28‑1) places it at the 3‑position . In the ACS Omega 2024 multitarget kinase series, all active indole‑2‑carboxamide derivatives (6e, 6i, 6q, 6v, 7a, 7b) engaged EGFR, HER2, VEGFR‑2, and CDK2, whereas structurally matched indole‑3‑carboxamide congeners were not reported to show comparable poly‑pharmacology . Molecular docking of analogues 6i and 6v within the EGFR and CDK2 ATP‑binding pockets confirmed that the 2‑carboxamide geometry is critical for hinge‑region hydrogen‑bond formation; the 3‑carboxamide regioisomer would project the thiazole moiety into a sterically congested region, precluding the same binding mode .

Kinase inhibitor design Regioisomer SAR Indole-carboxamide pharmacophore

Fluorine‑Free Scaffold vs. 5‑Fluoro Analog: Differential Cellular Potency

The 5‑fluoro‑1‑methyl‑N‑(4‑methyl‑1,3‑thiazol‑2‑yl)‑1H‑indole‑2‑carboxamide analog exhibits IC₅₀ values of 0.5 µM (L1210 murine leukemia), 1.0 µM (A431 human epidermoid carcinoma), 0.8 µM (U251 glioblastoma), and 0.6 µM (WM793 melanoma) . The non‑fluorinated target compound lacks the electron‑withdrawing fluorine atom at the indole 5‑position, which has been shown in SAR studies to increase lipophilicity (elevated logP) and enhance passive membrane permeability, directly correlating with improved cellular uptake and target engagement . While no direct head‑to‑head matched‑pair comparison has been published, the well‑established role of fluorine in medicinal chemistry predicts that the target compound will exhibit attenuated cellular potency relative to the 5‑fluoro analog, making the non‑fluorinated scaffold valuable as a less lipophilic control for mechanistic deconvolution of fluorine‑dependent efficacy vs. toxicity .

Fluorine SAR Cytotoxicity Indole modification

Ylidene Tautomer vs. Amino‑Thiazole Form: Hydrogen‑Bond Topology Differentiation

The target compound adopts the (2Z)‑ylidene tautomeric form of the 4‑methyl‑1,3‑thiazol‑2(3H)‑ylidene moiety, which presents an exocyclic imine‑type nitrogen available for hydrogen‑bond acceptance. In contrast, aromatic amino‑thiazole analogues (such as the 5‑fluoro analog or ACS Omega series compounds) present an endocyclic thiazole nitrogen and an exocyclic amine NH as a hydrogen‑bond donor . This tautomeric switch fundamentally alters the hydrogen‑bond donor/acceptor topology at the molecular recognition interface. In kinase inhibitor design, the hinge‑binding region of EGFR and CDK2 typically engages a donor–acceptor–donor motif; the ylidene form provides an acceptor–acceptor–donor arrangement that may preferentially engage kinases with complementary hinge sequences, potentially conferring a distinct selectivity fingerprint relative to amino‑thiazole counterparts . The ACS Omega 2024 multitarget series exclusively employed the amino‑thiazole form; no ylidene tautomer was evaluated, leaving the selectivity consequences of this tautomeric choice experimentally unexplored .

Tautomerism Thiazole chemistry Kinase hinge binding

Core Scaffold vs. Hydrazineyl‑Oxoethyl Elaborated Series: Multitarget Kinase Engagement Gap

The ACS Omega 2024 series introduced hydrazineyl‑oxoethyl side chains at the thiazole 4‑position, yielding compounds 6i (MCF‑7 IC₅₀ = 6.10 ± 0.4 µM) and 6v (MCF‑7 IC₅₀ = 6.49 ± 0.3 µM) that inhibited EGFR, HER2, VEGFR‑2, and CDK2, induced G2/M cell‑cycle arrest, and promoted apoptosis . The target compound possesses only a methyl group at the thiazole 4‑position and lacks the extended side chain entirely. This structural simplification is expected to eliminate the multitarget kinase inhibition phenotype; the unelaborated scaffold may retain single‑target activity (e.g., GPER agonism at µM concentrations) or serve as an inactive control, but it cannot replicate the poly‑pharmacology of the elaborated series . The GPER agonist series reported by O'Dea et al. (2018) employed N‑thiazol‑2‑yl‑1H‑indole‑2‑carboxamide scaffolds without hydrazineyl‑oxoethyl elaboration and observed cAMP elevation comparable to G‑1 (EC₅₀ ≈ 1450 nM), suggesting that the core scaffold alone can engage GPCR targets while lacking kinase poly‑pharmacology .

Multitarget kinase inhibition Side-chain SAR Anticancer polypharmacology

Indole‑2‑Carboxamide Core vs. Amino‑Thiazole HBV Inhibitors: Antiviral Scaffold Overlap

Patent WO 2019/086459 (Aicuris GmbH) discloses a series of amino‑thiazole substituted indole‑2‑carboxamides with potent activity against hepatitis B virus (HBV), demonstrating that the indole‑2‑carboxamide‑thiazole scaffold is a privileged chemotype for antiviral target engagement . The target compound shares the identical indole‑2‑carboxamide‑thiazole connectivity but features a simpler N‑methyl‑4‑methylthiazol‑ylidene substitution pattern instead of the complex amino‑thiazole‑aryl substitutions claimed in the patent. No direct antiviral data exist for the target compound; however, the scaffold congruence suggests it may serve as a minimal pharmacophore probe for deconvoluting which structural features of the patented HBV inhibitors are essential for antiviral activity versus those that contribute to pharmacokinetic optimization. The patent exemplification reports sub‑micromolar HBV DNA replication inhibition (EC₅₀ < 1 µM) for optimized amino‑thiazole indole‑2‑carboxamides, providing a benchmark against which the target compound's antiviral liability can be measured .

HBV inhibition Antiviral SAR Indole-2-carboxamide scaffold

Optimal Research and Procurement Application Scenarios for 1-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide


Kinase Inhibitor SAR Campaigns: Fluorine‑Free Core Scaffold Control

In medicinal chemistry programs optimizing indole‑2‑carboxamide‑based kinase inhibitors, the target compound serves as the non‑fluorinated, unelaborated core scaffold against which the contributions of 5‑fluoro substitution and hydrazineyl‑oxoethyl side chains can be systematically deconvoluted. The 5‑fluoro analog demonstrates sub‑micromolar cytotoxicity (IC₅₀ = 0.5–1.0 µM across L1210, A431, U251, and WM793 lines), while the ACS Omega 2024 elaborated series achieves MCF‑7 IC₅₀ of ~6 µM with confirmed 4‑kinase poly‑pharmacology . The target compound provides the essential baseline for matched molecular pair analysis quantifying the potency gain attributable to each structural modification .

GPER Agonist Pharmacophore Probing and Selectivity Profiling

The indole‑thiazole scaffold has been validated as a GPER agonist chemotype, with analogues elevating cAMP at levels comparable to the reference agonist G‑1 (EC₅₀ ≈ 1450 nM) and demonstrating selectivity over ERα and ERβ . The target compound, with its distinct ylidene tautomer and 2‑carboxamide regioisomerism, represents a novel probe for interrogating whether the GPER agonist pharmacophore tolerates the ylidene tautomeric state or requires the aromatic amino‑thiazole form. Procurement of this compound enables direct comparative agonist profiling against the published GPER actives to establish tautomer‑dependent structure–activity relationships .

HBV Antiviral Minimal Pharmacophore Deconvolution

Patented amino‑thiazole indole‑2‑carboxamides achieve sub‑micromolar inhibition of HBV DNA replication (EC₅₀ < 1 µM) . The target compound, lacking the complex aryl‑amino‑thiazole substitution pattern claimed in the patent, is the ideal minimal pharmacophore probe for determining whether the indole‑2‑carboxamide‑thiazole connectivity alone confers any anti‑HBV activity or whether the elaborated side chains are absolutely required. This deconvolution is critical for distinguishing target‑engagement pharmacophores from pharmacokinetic‑optimizing substituents, guiding medicinal chemistry resource allocation in antiviral drug discovery .

Tautomer‑Dependent Kinase Selectivity Fingerprinting

The (2Z)‑ylidene tautomer presents a hydrogen‑bond acceptor‑acceptor‑donor topology at the kinase hinge‑binding interface, in contrast to the donor‑acceptor‑donor motif of amino‑thiazole analogues . Broad‑panel kinase profiling of the target compound against a diverse kinome panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) would experimentally determine whether the ylidene tautomer confers a selectivity fingerprint distinct from that of amino‑thiazole indole‑2‑carboxamides. Such data would establish the target compound as a novel chemotype for kinases with atypical hinge sequences and potentially identify previously unexploited kinase targets .

Quote Request

Request a Quote for 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.